molecular formula C16H15FO3 B8399014 Methyl 2'-fluoro-4'-methoxy-2-methylbiphenyl-4-carboxylate

Methyl 2'-fluoro-4'-methoxy-2-methylbiphenyl-4-carboxylate

Cat. No. B8399014
M. Wt: 274.29 g/mol
InChI Key: OIVYPBWKCPEZQP-UHFFFAOYSA-N
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Description

Methyl 2'-fluoro-4'-methoxy-2-methylbiphenyl-4-carboxylate is a useful research compound. Its molecular formula is C16H15FO3 and its molecular weight is 274.29 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2'-fluoro-4'-methoxy-2-methylbiphenyl-4-carboxylate

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

methyl 4-(2-fluoro-4-methoxyphenyl)-3-methylbenzoate

InChI

InChI=1S/C16H15FO3/c1-10-8-11(16(18)20-3)4-6-13(10)14-7-5-12(19-2)9-15(14)17/h4-9H,1-3H3

InChI Key

OIVYPBWKCPEZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=C(C=C(C=C2)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-fluoro anisole (500 mg, 2.44 mmol), methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (INTERMEDIATE 37, 875 mg, 3.17 mmol), tetrakis(triphenylphosphine) palladium (282 mg, 5% mol) and Na2CO3 (569 mg, 5.37 mmol) in 20 mL of water/EtOH/toluene (1:2:4) was heated at reflux for 4 h. TLC (CH2Cl2/hexane (1:1)) showed that the reaction was complete. The solvents were removed. Water (10 mL) was added. The organic was extracted with CH2Cl2 (3×10 mL). The combined CH2Cl2 layers were washed with brine and then dried (Na2SO4). The title compound was obtained after flash chromatography using CH2Cl2/hexanes (6:4) as the eluent. 1H NMR (500 MHz, CDCl3): δ 7.98 (s, 1H), 7.92 (dd, J=8.0, 1.5 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 7.16 (t, J=8.5 Hz, 1H), 6.80 (dd, J=8.5, 2.5 Hz, 1H), 6.77 (dd, J=11.5, 2.5 Hz, 1H), 3.95 (s, 3H), 3.88 (s, 3H), 2.28 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
569 mg
Type
reactant
Reaction Step One
Name
water EtOH toluene
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
282 mg
Type
catalyst
Reaction Step One
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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